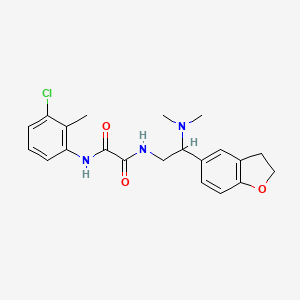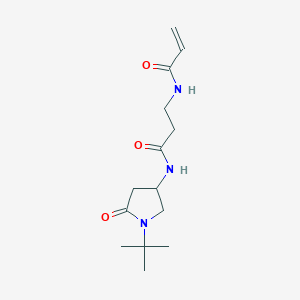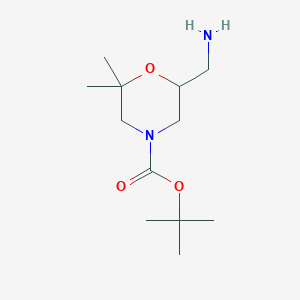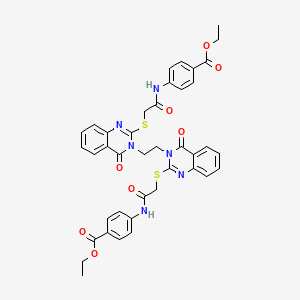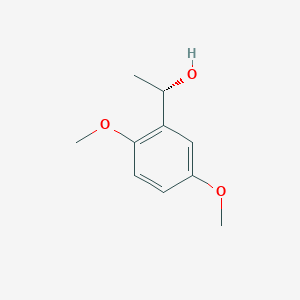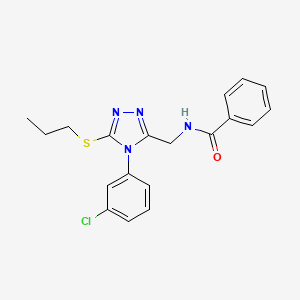
3-(3-Bromopropoxy)benzonitrile
Vue d'ensemble
Description
3-(3-Bromopropoxy)benzonitrile is a chemical compound with the CAS Number: 37136-97-3 . It has a molecular weight of 240.1 and its IUPAC name is 3-(3-bromopropoxy)benzonitrile .
Molecular Structure Analysis
The molecular formula of 3-(3-Bromopropoxy)benzonitrile is C10H10BrNO . The InChI code for this compound is 1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 .Applications De Recherche Scientifique
Environmental Impact and Degradation
- Herbicide Degradation and Environmental Fate : Research on benzonitrile herbicides, including compounds structurally related to 3-(3-Bromopropoxy)benzonitrile, has shown their significant use in agriculture and their impact on groundwater contamination. The microbial degradation of these herbicides, their pathways, and the organisms involved in this process have been studied, highlighting environmental concerns and degradation mechanisms (Holtze et al., 2008).
Applications in Energy Technology
- Use in Dye Sensitized Solar Cells : Benzonitrile derivatives, including those similar to 3-(3-Bromopropoxy)benzonitrile, have been demonstrated to be effective as electrolyte solvents in Dye Sensitized Solar Cells (DSSCs). These compounds contribute to the long-term stability and efficiency of DSSCs (Latini et al., 2014).
Chemical Synthesis and Industrial Applications
- Palladium-Catalyzed Cyanation : In chemical synthesis, benzonitriles, like 3-(3-Bromopropoxy)benzonitrile, are accessible via palladium-catalyzed cyanation of aryl halides. This method is noted for its applicability to a range of aryl and heteroaryl bromides and chlorides, yielding benzonitriles efficiently (Schareina et al., 2004).
Biomedical Research
- Study of Cytotoxic Effects : The cytotoxic effects of benzonitrile pesticides, which may include derivatives like 3-(3-Bromopropoxy)benzonitrile, have been investigated. These studies focus on the impact of these compounds on human cell lines, providing insights into potential health risks associated with exposure to such chemicals (Lovecká et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This research could have implications for the use of compounds like 3-(3-Bromopropoxy)benzonitrile in industrial settings to prevent corrosion (Chaouiki et al., 2018).
Propriétés
IUPAC Name |
3-(3-bromopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGUNSYBMXCWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropoxy)benzonitrile | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
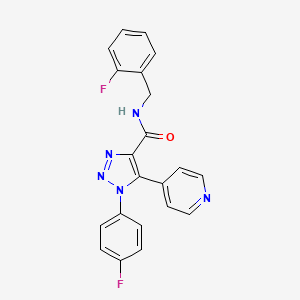

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2412248.png)
